

Application Notes & Protocols: Comprehensive Characterization of 6-Methylisoquinolin-1-amine

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Compound of Interest

Compound Name: 6-Methylisoquinolin-1-amine

CAS No.: 42398-74-3

Cat. No.: B1612057

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Introduction

6-Methylisoquinolin-1-amine is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family.^{[1][2]} Molecules within this class are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.^{[1][2][3][4]} As with any active pharmaceutical ingredient (API) or key intermediate, rigorous analytical characterization is essential to confirm its identity, establish its purity profile, and ensure its quality and consistency.

This technical guide provides a comprehensive suite of analytical methods and detailed protocols for the full characterization of **6-Methylisoquinolin-1-amine**. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering robust frameworks for identity confirmation, purity assessment, and structural elucidation. The guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a deep understanding of the analytical workflow.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is critical for analytical method development.

Property	Value	Source
Chemical Structure	(Structure based on IUPAC name)	
Molecular Formula	C ₁₀ H ₁₀ N ₂	(Calculated from structure)
Molecular Weight	158.20 g/mol	(Calculated from formula)
Appearance	Expected to be a solid at room temperature.	(Inference from similar compounds)
Solubility	Soluble in organic solvents like methanol, acetonitrile, DMSO, and chloroform.	(Inferred from common practices for similar amines)[5][6]

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are indispensable for separating **6-Methylisoquinolin-1-amine** from impurities, including starting materials, by-products, and degradants.[7]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for assessing the purity of non-volatile compounds like **6-Methylisoquinolin-1-amine** due to its high resolution and sensitivity.[7][8] A reversed-phase method is typically the most effective approach.

Causality & Rationale:

- **Stationary Phase:** A C18 column is selected for its hydrophobic nature, which provides effective retention for the aromatic isoquinoline ring system.
- **Mobile Phase:** A gradient of acetonitrile and water is used to elute a wide range of components. A weak acid, such as formic or trifluoroacetic acid, is added to the mobile phase to protonate the amine functional group. This minimizes peak tailing by preventing interaction with residual acidic silanols on the silica support and ensures consistent, sharp peak shapes.

- Detection: The extended aromatic system of the isoquinoline core provides strong UV absorbance, allowing for sensitive detection. The wavelength of maximum absorbance (λ_{max}) should be determined experimentally for optimal sensitivity.

Protocol 1: HPLC-UV Purity Determination

1. Instrumentation & Conditions:

- System: Standard HPLC with a pump, autosampler, column oven, and UV/DAD detector.[7]
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: | Time (min) | % B | | :---: | :---: | | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30 °C.[7]
- Injection Volume: 10 μ L.[7]
- Detection: Diode Array Detector (DAD), scan 200-400 nm, monitor at λ_{max} .

2. Sample & Standard Preparation:

- Solvent (Diluent): 50:50 Acetonitrile:Water.
- Standard Preparation: Accurately weigh and dissolve **6-Methylisoquinolin-1-amine** in the diluent to a final concentration of approximately 0.5 mg/mL.
- Sample Preparation: Prepare the test sample at the same concentration as the standard.

3. System Suitability (Self-Validation):

- Inject the standard solution five times.
- Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte must be $\leq 2.0\%$. The tailing factor should be ≤ 1.5 .

4. Analysis & Data Interpretation:

- Inject the diluent (blank), followed by the standard and sample solutions.
- Identify the peak for **6-Methylisoquinolin-1-amine** in the sample chromatogram by comparing its retention time to that of the standard.

- Calculate the purity by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Direct analysis of polar aromatic amines can be challenging, often leading to poor peak shape.[9] Chemical derivatization is frequently employed to convert the polar amino group into a less polar, more volatile functional group, thereby improving chromatographic performance.[9]

Causality & Rationale:

- Derivatization: Acylation with an agent like pentafluoropropionic anhydride (PFPA) adds a non-polar, volatile group, making the analyte more suitable for GC analysis and improving sensitivity.[9]
- Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is ideal for separating a wide range of analytes with varying polarities.
- Mass Spectrometry: Provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and its unique fragmentation pattern.

Protocol 2: GC-MS Impurity Profiling (with Derivatization)

1. Derivatization Procedure:

- Evaporate a solution containing the sample to dryness under a gentle stream of nitrogen.
- Add 100 μL of ethyl acetate and 50 μL of pentafluoropropionic anhydride (PFPA).
- Seal the vial and heat at 70 $^{\circ}\text{C}$ for 30 minutes.
- Cool to room temperature and evaporate the solvent and excess reagent under nitrogen.
- Reconstitute the residue in 100 μL of hexane for injection.[9]

2. Instrumentation & Conditions:

- System: GC-MS system with an autosampler.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.[10][11]
- Inlet Temperature: 280 $^{\circ}\text{C}$.

- Injection Mode: Split (e.g., 20:1 ratio).
- Oven Program:
- Initial Temperature: 80 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- MS Transfer Line: 290 °C.
- Ion Source: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-550 amu.

3. Analysis & Data Interpretation:

- Acquire the total ion chromatogram (TIC).
- Identify peaks by searching their mass spectra against a reference library (e.g., NIST).
- The mass spectrum of the derivatized **6-Methylisoquinolin-1-amine** will show a molecular ion corresponding to the mass of the original molecule plus the mass added by the derivatizing agent (146 amu for PFPA).[9]

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. Both ^1H and ^{13}C NMR spectra should be acquired.

Causality & Rationale:

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show signals for the aromatic protons on the isoquinoline ring, the methyl group protons, and the amine protons.
- ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule. A proton-decoupled sequence is typically used to simplify the spectrum to a series of single peaks for each unique carbon.[5]

Protocol 3: ^1H and ^{13}C NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.[5]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[5]

2. Instrumentation & Data Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.[5]
- ^1H NMR Acquisition:
 - Spectral Width: -2 to 12 ppm.
 - Pulse Angle: 90° .
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32.[5]
- ^{13}C NMR Acquisition:
 - Spectral Width: 0 to 200 ppm.
 - Pulse Sequence: Proton-decoupled.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.[5]

3. Data Processing & Interpretation:

- Perform a Fourier transform on the acquired Free Induction Decay (FID).[5]
- Phase and baseline correct the spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.[5]
- Integrate the ^1H NMR signals and analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign protons to the structure.
- Assign the chemical shifts of the signals in the ^{13}C NMR spectrum.

Expected NMR Data (Predicted):

Data Type	Predicted Chemical Shifts (δ , ppm) and Multiplicities
^1H NMR	Aromatic protons (5H, complex multiplets, ~7.0-8.5 ppm), Amine protons (2H, broad singlet), Methyl protons (3H, singlet, ~2.5 ppm).

| ^{13}C NMR | Aromatic carbons (~110-150 ppm), Methyl carbon (~20-25 ppm). |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.[5]

Protocol 4: Attenuated Total Reflectance (ATR)-FTIR

1. Instrumentation & Setup:

- System: FTIR spectrometer with an ATR accessory (e.g., diamond crystal).
- Ensure the ATR crystal is clean before use.[5]

2. Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.[5]
- Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . [5]
- Co-add at least 16 scans to improve the signal-to-noise ratio.[5]

3. Data Interpretation:

- The software will automatically generate the final transmittance or absorbance spectrum.
- Identify characteristic absorption bands corresponding to the functional groups.

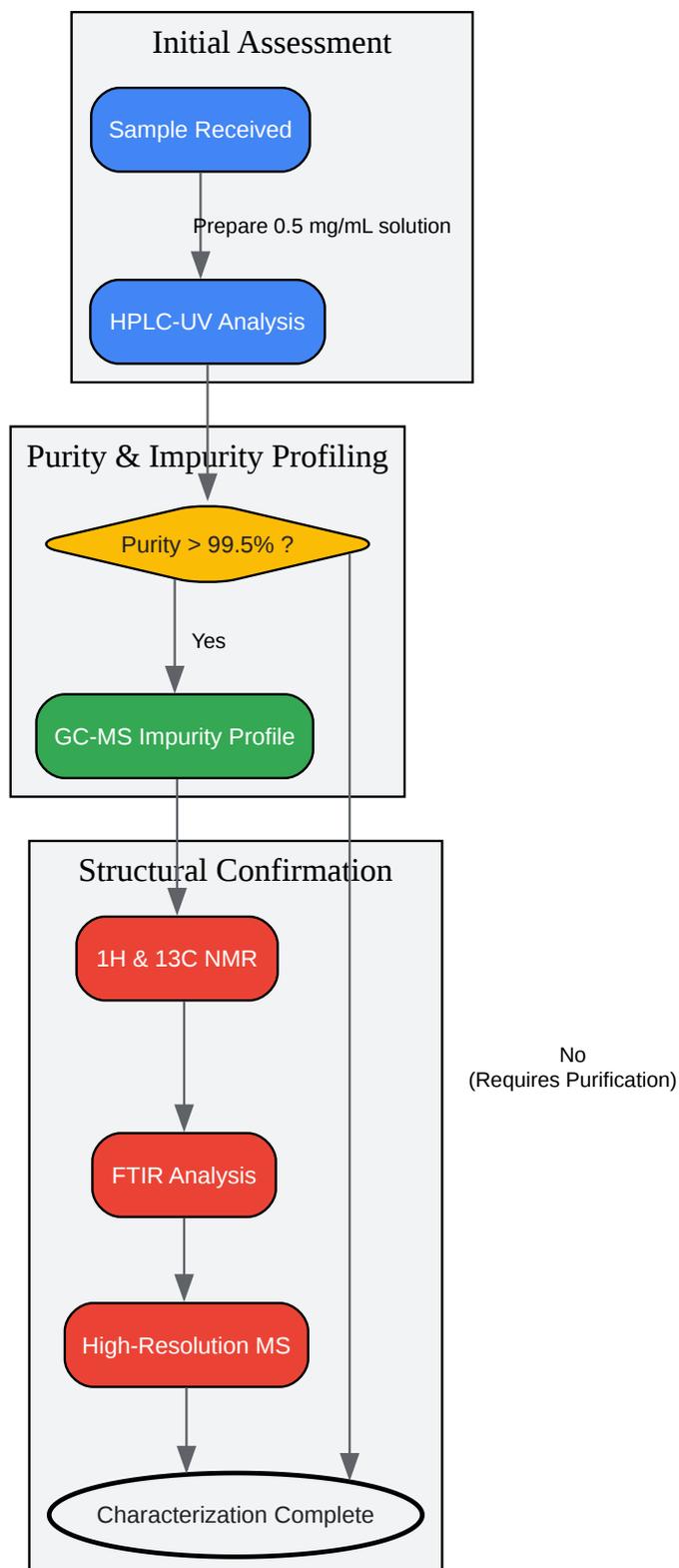
Expected FTIR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200	N-H Stretch	Primary Amine (-NH ₂)
3100-3000	C-H Stretch	Aromatic C-H
2950-2850	C-H Stretch	Methyl (-CH ₃)
~1620	N-H Bend	Primary Amine (-NH ₂)

| 1600-1450 | C=C & C=N Stretch | Aromatic Ring |

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. The following workflow ensures that identity, purity, and structure are systematically confirmed.



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Caption: Integrated workflow for the complete characterization of **6-Methylisoquinolin-1-amine**.

Conclusion

The analytical methods detailed in this guide provide a robust and multi-faceted approach to the comprehensive characterization of **6-Methylisoquinolin-1-amine**. The integration of chromatographic and spectroscopic techniques is essential for a complete understanding of the molecule's identity, purity, and structure. Adherence to these protocols, including system suitability and self-validation steps, will ensure the generation of accurate, reliable, and defensible analytical data critical for research, development, and quality control applications.

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